molecular formula C10H16O4 B15157086 Ethyl 2-hydroxy-5,5-dimethyl-4-oxo-2-hexenoate

Ethyl 2-hydroxy-5,5-dimethyl-4-oxo-2-hexenoate

Cat. No.: B15157086
M. Wt: 200.23 g/mol
InChI Key: KAIQXLGAGMBFGI-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate is a chemical compound with the molecular formula C10H16O4. This compound is characterized by its molecular structure, which includes a hydroxyl group, a ketone group, and an ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of ethyl 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate typically begins with pivalic acid (trimethylacetic acid) as the starting material.

  • Reaction Steps: The pivalic acid undergoes a series of reactions, including esterification and oxidation, to form the desired compound.

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure the formation of the target compound.

Industrial Production Methods:

  • Large-Scale Synthesis: In industrial settings, the compound is produced using large reactors and continuous flow processes to achieve high yields and efficiency.

  • Purification: The final product is purified through techniques such as distillation and crystallization to obtain a high-purity compound.

Types of Reactions:

  • Oxidation: Ethyl 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions can replace specific atoms or groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.

  • Reduction Products: Reduction reactions can produce alcohols and other reduced derivatives.

  • Substitution Products: Substitution reactions can result in the formation of new esters, ethers, and other functionalized compounds.

Scientific Research Applications

Ethyl 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate metabolic pathways and enzyme activities.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

Ethyl 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate is similar to other compounds such as ethyl acetoacetate and ethyl butyrate. it is unique in its structure and reactivity, making it suitable for specific applications. The presence of the hydroxyl and ketone groups in its structure differentiates it from other esters and acids.

Comparison with Similar Compounds

  • Ethyl acetoacetate

  • Ethyl butyrate

  • Pivalic acid

  • Trimethylacetic acid

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Properties

IUPAC Name

ethyl 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-14-9(13)7(11)6-8(12)10(2,3)4/h6,11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIQXLGAGMBFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=O)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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